

Reproducibility of antitumor effects of (Z)-SU14813 across different labs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-SU14813	
Cat. No.:	B10752378	Get Quote

Reproducibility of Antitumor Effects of (Z)-SU14813: A Comparative Guide

(Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant antiangiogenic and antitumor activities in preclinical studies. This guide provides a comparative overview of its efficacy, drawing from available experimental data. The primary body of research on (Z)-SU14813 originates from the foundational studies conducted by Pfizer Global Research and Development. While this provides a robust initial dataset, it is important to note that extensive independent replication of these findings across different laboratories is not widely documented in the public domain. This guide, therefore, serves as a baseline reference for the established antitumor effects of (Z)-SU14813.

Data Presentation

The antitumor effects of **(Z)-SU14813** have been quantified through both in vitro and in vivo studies. The following tables summarize the key findings from the primary research.

Table 1: In Vitro Kinase Inhibition Profile of (Z)-SU14813



Target Kinase	IC ₅₀ (μM)
VEGFR-1	0.002
VEGFR-2	0.050
PDGFR-β	0.004
KIT	0.015
FLT3	0.02 - 0.05
CSF-1R/FMS	Data not specified
FGFR-1	>1
EGFR	>200
Src	>200
cMet	>200

Data sourced from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[1] [2]

Table 2: In Vivo Antitumor Efficacy of (Z)-SU14813 in Xenograft Models

Tumor Model	Cell Line	Treatment Regimen	Outcome
Renal Cell Carcinoma	786-O	Not specified	Tumor Regression
Acute Myelogenous Leukemia	MV4;11	Not specified	Tumor Regression
Colon Carcinoma	Colo205	Not specified	Growth Arrest
Glioma	C6	Not specified	Growth Delay
Lung Carcinoma	MV522	Not specified	Growth Delay
Lewis Lung Carcinoma	LLC	10-120 mg/kg BID	Dose-dependent tumor growth inhibition (25-63%)



Data compiled from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Biochemical Kinase Assays: The inhibitory activity of **(Z)-SU14813** against a panel of 38 kinases was determined using biochemical assays. The IC₅₀ values, representing the concentration of the compound required for 50% inhibition of kinase activity, were measured. These assays established the potency and selectivity of **(Z)-SU14813** for its primary targets (VEGFRs, PDGFRs, KIT, and FLT3)[2].

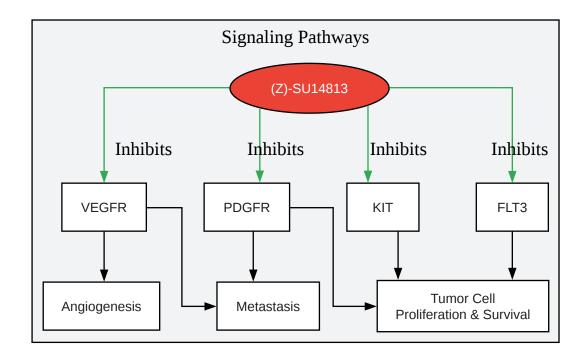
In Vitro Cellular Assays: Cellular assays were conducted to assess the effect of **(Z)-SU14813** on ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing the target RTKs. For example, the compound's effect on PDGF-dependent proliferation was tested in NIH-3T3 cells overexpressing PDGFR-β, and its impact on FLT3 ligand-dependent proliferation was evaluated in OC1-AML5 human AML cells[2].

In Vivo Antitumor Efficacy Studies in Xenograft Models: Human and rat tumor cell lines were implanted subcutaneously in athymic or nonobese diabetic/severe combined immunodeficient mice. Once tumors were established, mice were treated with **(Z)-SU14813**. The efficacy of the compound was evaluated by measuring tumor volume over time. For some models, 50% Basement Matrigel Matrix was used to aid initial tumor formation[2]. Pharmacokinetic studies in mice indicated a plasma half-life of 1.8 hours, suggesting a twice-daily (BID) dosing regimen for efficacy studies[2].

Signaling Pathway and Experimental Workflow

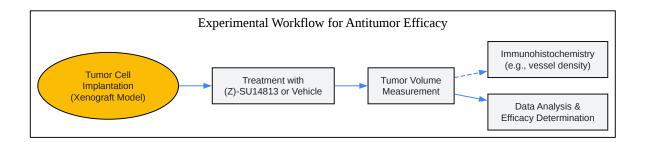
The following diagrams illustrate the mechanism of action of **(Z)-SU14813** and a general workflow for evaluating its antitumor efficacy.





Click to download full resolution via product page

Caption: Mechanism of action of (Z)-SU14813.



Click to download full resolution via product page

Caption: General workflow for in vivo antitumor studies.

In conclusion, the preclinical data for **(Z)-SU14813** demonstrates potent and broad-spectrum antitumor activity. The consistency of these findings would be further strengthened by independent validation across multiple research laboratories to unequivocally establish the reproducibility of its antitumor effects.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Reproducibility of antitumor effects of (Z)-SU14813
 across different labs]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10752378#reproducibility-of-antitumor-effects-of-z-su14813-across-different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing